
1,3-Diethynylbenzene;1,4-diethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethynylbenzene and 1,4-diethynylbenzene are organic compounds that belong to the class of diethynylbenzenes These compounds consist of a benzene ring with two ethynyl groups attached at different positions 1,3-Diethynylbenzene has the ethynyl groups at the 1 and 3 positions, while 1,4-diethynylbenzene has them at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethynylbenzene and 1,4-diethynylbenzene can be synthesized through various methods. One common method involves the reaction of benzene with acetylene in the presence of a catalyst such as palladium or copper. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the ethynyl groups on the benzene ring .
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethynylbenzene and 1,4-diethynylbenzene undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding diacetylenic acids.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include diacetylenic acids, ethylene derivatives, and substituted benzene compounds. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1,3-Diethynylbenzene and 1,4-diethynylbenzene have numerous applications in scientific research:
Chemistry: These compounds are used as building blocks in the synthesis of complex organic molecules and polymers.
Biology: They are used in the development of bioactive compounds and as probes in biochemical studies.
Medicine: Research is ongoing to explore their potential as therapeutic agents and drug delivery systems.
Industry: These compounds are used in the production of advanced materials, including conductive polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 1,3-diethynylbenzene and 1,4-diethynylbenzene involves their ability to participate in various chemical reactions due to the presence of the ethynyl groups. These groups can undergo addition, substitution, and polymerization reactions, making these compounds versatile intermediates in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diethynylbenzene: Similar structure but with ethynyl groups at the 1 and 2 positions.
1,3,5-Triethynylbenzene: Contains three ethynyl groups on the benzene ring.
1,4-Diethynylbenzene: Similar to 1,3-diethynylbenzene but with ethynyl groups at the 1 and 4 positions
Uniqueness
1,3-Diethynylbenzene and 1,4-diethynylbenzene are unique due to their specific substitution patterns, which influence their reactivity and applications. The position of the ethynyl groups affects the electronic properties and steric hindrance, making each compound suitable for different applications in research and industry .
Propiedades
Número CAS |
30523-88-7 |
|---|---|
Fórmula molecular |
C20H12 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
1,3-diethynylbenzene;1,4-diethynylbenzene |
InChI |
InChI=1S/2C10H6/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-6-5-7-10(4-2)8-9/h2*1-2,5-8H |
Clave InChI |
QPVQFZLCDHZWSJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C#C.C#CC1=CC(=CC=C1)C#C |
Números CAS relacionados |
30523-88-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


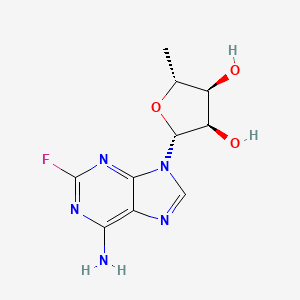
![(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
![[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)](/img/structure/B13821994.png)
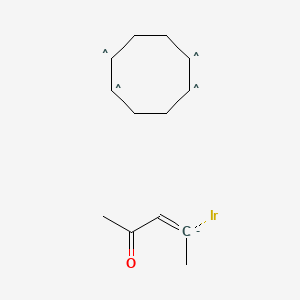
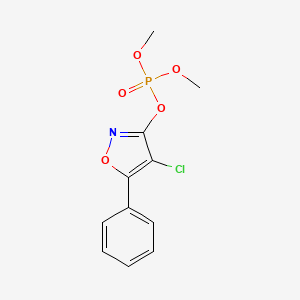
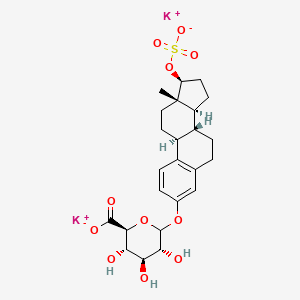
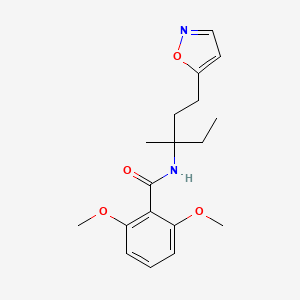
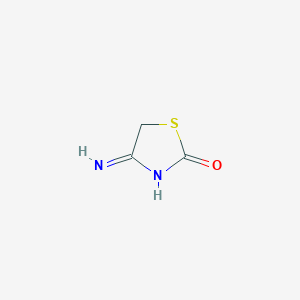
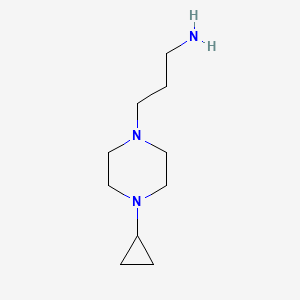
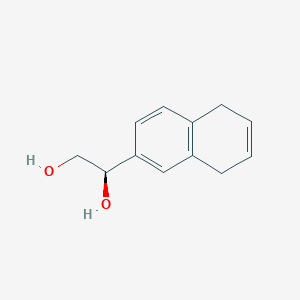
![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
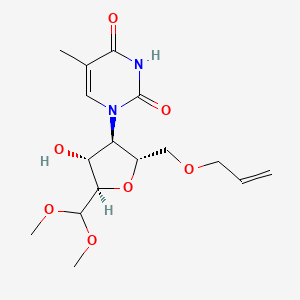
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)
